2,1,3-Benzoxadiazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIYIVOEJWVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373432 | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114322-13-3 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,1,3-Benzoxadiazole-4-sulfonamide: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,1,3-Benzoxadiazole-4-sulfonamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its emerging role as a potent enzyme inhibitor.

Molecular Architecture and Physicochemical Profile

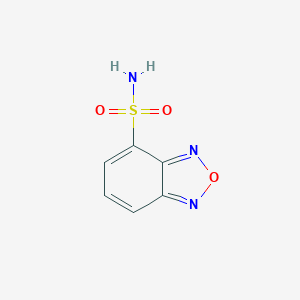

This compound is a bicyclic heteroaromatic compound. Its structure is characterized by a benzene ring fused to a 2,1,3-benzoxadiazole (also known as benzofurazan) ring, with a sulfonamide group (-SO₂NH₂) appended at the 4-position of the benzoxadiazole core.

The key structural identifiers for this molecule are:

-

Molecular Formula: C₆H₅N₃O₃S[1]

-

SMILES: C1=CC2=NON=C2C(=C1)S(=O)(=O)N[1]

-

InChI: InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11)[1]

-

InChIKey: WQAIYIVOEJWVLC-UHFFFAOYSA-N[1]

A two-dimensional representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Molecular Weight | 199.19 g/mol | Calculated from the molecular formula. |

| XlogP | -0.3 | This predicted value suggests that the compound is relatively hydrophilic.[1] |

| Melting Point | Not experimentally determined. | The melting point of the parent 2,1,3-benzoxadiazole is 69°C.[2] The addition of the sulfonamide group is expected to significantly increase the melting point due to increased polarity and potential for hydrogen bonding. |

| Solubility | Likely soluble in polar organic solvents. | Based on the solubility of a related compound, 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (ammonium salt), which is soluble in DMF and DMSO, it is expected that this compound will also be soluble in these solvents.[3] Its solubility in aqueous solutions is likely to be pH-dependent due to the acidic nature of the sulfonamide proton. |

| pKa | Estimated to be in the range of 8-10. | The pKa of the sulfonamide proton in aromatic sulfonamides is typically in this range.[4][5] The electron-withdrawing nature of the benzoxadiazole ring may slightly lower this value compared to simpler benzenesulfonamides. |

Synthesis of this compound

The proposed synthetic pathway involves two key steps:

-

Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride: This intermediate can be prepared from 2,1,3-benzoxadiazole.

-

Conversion to this compound: The sulfonyl chloride is then reacted with an ammonia source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride

This procedure is adapted from a general method for the chlorosulfonation of aromatic compounds.[6]

-

To a stirred solution of 2,1,3-benzoxadiazole in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,1,3-Benzoxadiazole-4-sulfonyl chloride. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Conversion to this compound

This procedure is based on standard methods for the synthesis of sulfonamides from sulfonyl chlorides.[7]

-

Dissolve the crude 2,1,3-Benzoxadiazole-4-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

-

Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% ammonium hydroxide) dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on the analysis of related structures.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the benzoxadiazole and sulfonamide groups. The sulfonamide protons (NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the six carbon atoms of the benzoxadiazole core.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C=C and C=N stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.19 g/mol ).

Mechanism of Action and Biological Applications

The primary interest in this compound within the drug development community stems from its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9][10] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8][9]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[9][10][11][12] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. The 2,1,3-benzoxadiazole scaffold in conjunction with the sulfonamide moiety can lead to potent and potentially isoform-selective CA inhibitors.[8][11] Different isoforms of carbonic anhydrase are expressed in various tissues, and isoform-selective inhibitors are highly sought after to minimize off-target effects.

Caption: Proposed mechanism of action for this compound as a carbonic anhydrase inhibitor.

Potential Therapeutic Applications

Given its likely role as a carbonic anhydrase inhibitor, this compound and its derivatives are promising candidates for the development of novel therapeutics for:

-

Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Oncology: Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[11] Inhibitors of these isoforms are being investigated as anticancer agents.

-

Neurological Disorders: Carbonic anhydrase inhibitors have shown utility in the management of certain types of epilepsy.

Future Directions and Conclusion

This compound represents a valuable scaffold for the design of novel enzyme inhibitors. Further research is warranted to fully elucidate its physicochemical properties and biological activity. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full spectroscopic characterization of the parent compound.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of its inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity. Subsequent in vivo studies in relevant disease models will be crucial to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore how modifications to the benzoxadiazole core and the sulfonamide group affect inhibitory activity and selectivity.

References

-

Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-405. [Link]

-

PubChem. (n.d.). 2,1,3-Benzoxadiazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 2D structures of 2,1,3-benzoxadiazole derivatives. [Link]

-

Supporting Information: Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4969. [Link]

-

Houghtaling, J., et al. (2022). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 7(5), 4501-4508. [Link]

-

Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(22), 7005. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 662-667. [Link]

-

Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

-

Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 8079548. [Link]

-

Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. [Link]

-

Caine, J. M., et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

-

PubChemLite. (n.d.). This compound (C6H5N3O3S). [Link]

-

PubChem. (n.d.). 2,1,3-Benzoxadiazole-4-sulfinate. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. [Link]

-

Caine, J. M., et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(30), 7938-7950. [Link]

-

PubChem. (n.d.). 2,1,3-Benzoxadiazole. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - this compound (C6H5N3O3S) [pubchemlite.lcsb.uni.lu]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. cbijournal.com [cbijournal.com]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,1,3-Benzoxadiazole-4-sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,1,3-benzoxadiazole-4-sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. The document outlines a robust and logical synthetic strategy, starting from the commercially available 2,1,3-benzoxadiazole. Each synthetic step is detailed with underlying chemical principles, providing researchers with the rationale behind the chosen methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 2,1,3-Benzoxadiazole-Sulfonamide Scaffold

The convergence of the 2,1,3-benzoxadiazole and sulfonamide moieties into a single molecular entity presents a compelling strategy in modern drug discovery. The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a recognized pharmacophore present in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and fluorescent properties.[1][2] Concurrently, the sulfonamide group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with antibacterial, diuretic, and hypoglycemic activities.[3][4] The amalgamation of these two privileged scaffolds is anticipated to yield novel derivatives with synergistic or unique pharmacological profiles. This guide provides a detailed roadmap for the chemical synthesis of these promising compounds.

Strategic Synthesis Plan

The synthesis of this compound derivatives can be efficiently achieved through a three-step sequence starting from 2,1,3-benzoxadiazole. The overall strategy is depicted below:

Caption: General synthetic workflow for this compound derivatives.

This pathway is designed for efficiency and high yield, leveraging well-established chemical transformations. The key steps are:

-

Nitration: Introduction of a nitro group at the 4-position of the 2,1,3-benzoxadiazole ring.

-

Reduction: Conversion of the nitro group to a primary amine, yielding the key intermediate, 4-amino-2,1,3-benzoxadiazole.

-

Sulfonylation: Reaction of the amino intermediate with a variety of sulfonyl chlorides to generate the target sulfonamide derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,1,3-benzoxadiazole

The initial step involves the regioselective nitration of 2,1,3-benzoxadiazole. This reaction is analogous to the well-documented nitration of its sulfur-containing counterpart, 2,1,3-benzothiadiazole.[4]

Reaction Mechanism:

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2,1,3-benzoxadiazole.

Experimental Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 24 mL of concentrated sulfuric acid (98%) to 8 mL of concentrated nitric acid (70%).

-

To this cooled sulfonitric mixture, add 2.0 g of 2,1,3-benzoxadiazole portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator.

Expected Outcome: A yellow solid, 4-nitro-2,1,3-benzoxadiazole, is obtained in good yield.

Step 2: Synthesis of 4-Amino-2,1,3-benzoxadiazole

The reduction of the nitro group to a primary amine is a critical step to furnish the key intermediate for the subsequent sulfonylation. A mild and efficient method, adapted from the synthesis of 4-amino-2,1,3-benzothiadiazole, is employed.[4]

Experimental Procedure:

-

To a solution of 2.0 g of 4-nitro-2,1,3-benzoxadiazole in 50 mL of ethanol, add 9.2 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 4.9 g of ammonium chloride (NH₄Cl), 9 mL of water, and 2.2 g of zinc dust under vigorous stirring.

-

Heat the mixture at 50 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic solids. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with a 25% aqueous solution of ammonium chloride, water, and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: A solid product, 4-amino-2,1,3-benzoxadiazole, is obtained after purification.

Step 3: Synthesis of this compound Derivatives

The final step involves the coupling of 4-amino-2,1,3-benzoxadiazole with a desired sulfonyl chloride in the presence of a base. This reaction allows for the introduction of diverse substituents on the sulfonamide moiety, enabling the generation of a library of derivatives.

Experimental Procedure (General):

-

Dissolve 1.0 equivalent of 4-amino-2,1,3-benzoxadiazole in dry pyridine.

-

To this solution, add 1.1 equivalents of the appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

| Derivative | Sulfonyl Chloride | Expected Product |

| 1 | Benzenesulfonyl chloride | N-(2,1,3-Benzoxadiazol-4-yl)benzenesulfonamide |

| 2 | p-Toluenesulfonyl chloride | N-(2,1,3-Benzoxadiazol-4-yl)-4-methylbenzenesulfonamide |

| 3 | Dansyl chloride | N-(2,1,3-Benzoxadiazol-4-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the successful formation of the sulfonamide linkage.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the sulfonamide, S=O stretching, and the benzoxadiazole ring system will be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized derivatives.

Applications and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Given the known biological activities of the constituent moieties, these derivatives should be screened for a range of pharmacological activities, including:

-

Antimicrobial Activity: The sulfonamide group is a classic antibacterial pharmacophore, and its combination with the benzoxadiazole nucleus could lead to compounds with potent and broad-spectrum antimicrobial effects.[3][4]

-

Anticancer Activity: Both benzoxadiazole and certain sulfonamide derivatives have demonstrated anticancer properties. The hybrid molecules could exhibit enhanced or novel mechanisms of anticancer action.

-

Fluorescent Probes: The 2,1,3-benzoxadiazole core is known for its fluorescent properties.[5] The sulfonamide derivatives could be explored as novel fluorescent probes for biological imaging and sensing applications.

Conclusion

This technical guide has detailed a logical and experimentally validated synthetic route for the preparation of this compound derivatives. By providing a step-by-step protocol and the underlying chemical principles, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this novel chemical space is anticipated to lead to the identification of new molecules with significant therapeutic potential.

References

- Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 2020. [URL not available]

-

Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. Molecules, 2021. [Link]

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 2020. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 2022. [Link]

-

NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Faculty of Pharmacy of Ankara University, 2024. [Link]

-

4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 2002. [Link]

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 2009. [URL not available]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of the Indian Chemical Society, 2023. [URL not available]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 2024. [Link]

-

2,1,3-Benzoxadiazole | C6H4N2O - PubChem. [Link]

Sources

- 1. Journal of Faculty of Pharmacy of Ankara University » Submission » NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION [dergipark.org.tr]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Glow: A Technical Guide to the Photophysical Properties of Benzoxadiazole Sulfonamides

This guide provides an in-depth exploration of the photophysical properties of benzoxadiazole sulfonamides, a class of fluorophores gaining prominence in chemical biology, drug discovery, and materials science. We will delve into the core electronic characteristics, environmental sensitivity, and the experimental methodologies used to characterize these versatile molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important fluorophore scaffold.

Introduction: The Benzoxadiazole Sulfonamide Scaffold - A Marriage of Electron-Accepting and Modulating Moieties

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is an electron-deficient heterocyclic system that forms the basis of a wide array of fluorescent probes.[1][2] Its inherent electron-accepting nature, coupled with a compact and planar structure, gives rise to molecules that are highly sensitive to their local environment. When functionalized with a sulfonamide group (-SO₂NHR), the electronic and photophysical properties of the benzoxadiazole core can be finely tuned. The sulfonamide moiety can act as a weak electron-donating group or as a point of attachment for various substituents, influencing the intramolecular charge transfer (ICT) characteristics of the molecule.[3] This donor-acceptor architecture is central to the unique photophysical behaviors of benzoxadiazole sulfonamides.

This guide will dissect the key photophysical parameters of benzoxadiazole sulfonamides, providing both the theoretical underpinnings and practical experimental guidance for their characterization.

Core Photophysical Characteristics

The utility of a fluorophore is defined by its fundamental photophysical properties. For benzoxadiazole sulfonamides, these properties are dictated by the interplay between the benzoxadiazole acceptor and the sulfonamide substituent, as well as other groups on the aromatic system.

Absorption and Emission Spectra

Benzoxadiazole sulfonamides typically exhibit absorption maxima in the blue to green region of the visible spectrum, arising from π-π* electronic transitions.[1] The position of the absorption maximum (λ_abs) is sensitive to the electronic nature of the substituents on the benzoxadiazole ring and the sulfonamide group. Electron-donating groups generally lead to a bathochromic (red) shift in the absorption spectrum.

Following excitation, the molecule relaxes to the ground state via fluorescence, emitting a photon of lower energy (longer wavelength). The difference between the absorption and emission maxima is known as the Stokes shift. Benzoxadiazole derivatives are known for their characteristically large Stokes shifts, which is advantageous in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios.[1][2] This large Stokes shift is often indicative of a significant change in geometry and electronic distribution in the excited state, a hallmark of intramolecular charge transfer (ICT).

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for most fluorescence applications, as it translates to a brighter signal. The quantum yield of benzoxadiazole sulfonamides is highly dependent on their molecular structure and the surrounding environment. In many donor-acceptor systems, the quantum yield can be quenched in polar solvents due to the stabilization of a non-radiative charge-separated state.[4][5]

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is typically in the nanosecond range. The lifetime can be influenced by various factors, including the solvent, temperature, and the presence of quenchers. Time-resolved fluorescence measurements provide valuable information about the fluorophore's environment and can be used to distinguish between different fluorescent species in a complex sample.

Solvatochromism: A Window into the Molecular Environment

A key feature of many benzoxadiazole sulfonamides is their solvatochromism – the change in their absorption and emission spectra as a function of solvent polarity.[6][7] This property arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state, which often has a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This leads to a bathochromic shift in the emission spectrum. The degree of solvatochromism can be correlated with solvent polarity scales, such as the Reichardt's E_T(30) scale.[6] This environmental sensitivity makes benzoxadiazole sulfonamides excellent candidates for use as fluorescent probes to report on the polarity of their microenvironment, for example, within a protein binding site or a cell membrane.[5][8]

Experimental Characterization: Protocols and Methodologies

Accurate characterization of the photophysical properties of benzoxadiazole sulfonamides is crucial for their effective application. Here, we outline the standard experimental protocols for measuring key parameters.

Measurement of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

-

Standard Selection: Choose a fluorescence standard with an emission profile that overlaps with the sample and is excited at the same wavelength. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation and emission slits are kept constant for all measurements.

-

Data Analysis: Integrate the area under the emission curve for each spectrum.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines through the origin. The ratio of the slopes can then be used in the calculation.

-

Measurement of Fluorescence Lifetime (τ_F)

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

Experimental Workflow: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Excitation: The sample is excited with a high-repetition-rate pulsed laser.

-

Photon Detection: The emitted fluorescence photons are detected one at a time.

-

Timing: The electronics measure the time difference between the laser pulse (start signal) and the arrival of the fluorescence photon (stop signal).

-

Histogram Formation: A histogram of the arrival times of many photons is built up, representing the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Data Presentation

The photophysical properties of a series of hypothetical benzoxadiazole sulfonamide derivatives are presented in the table below to illustrate the impact of substitution on their characteristics.

| Compound | R Group | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ_F (ns) |

| 1 | -H | 450 | 520 | 3180 | 0.35 | 2.1 |

| 2 | -CH₃ | 455 | 528 | 3150 | 0.42 | 2.5 |

| 3 | -N(CH₃)₂ | 480 | 560 | 3000 | 0.65 | 3.8 |

| 4 | -NO₂ | 475 | 550 | 2950 | 0.15 | 1.2 |

Visualizing the Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

Caption: A simplified workflow for Time-Correlated Single Photon Counting (TCSPC).

Conclusion and Future Outlook

Benzoxadiazole sulfonamides represent a versatile and powerful class of fluorophores. Their tunable photophysical properties, particularly their sensitivity to the local environment, make them invaluable tools in a wide range of scientific disciplines. The ability to modulate their absorption, emission, quantum yield, and lifetime through synthetic modification allows for the rational design of probes for specific applications, from high-resolution cellular imaging to the development of novel sensors. [3][9]Future research in this area will likely focus on the development of benzoxadiazole sulfonamides with even more refined properties, such as two-photon absorption for deep-tissue imaging, and their integration into complex biological systems for real-time monitoring of cellular processes.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed, 32478032. [Link]

-

Brown, A. (n.d.). Substituted benzoxadiazoles as fluorogenic probes: A computational study of absorption and fluorescence. University of Alberta. [Link]

-

Klymchenko, A. S., et al. (2012). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 5(43), 27851-27859. [Link]

-

Sakai, N., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed, 22742295. [Link]

-

Gryczynski, I., et al. (1998). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed, 9725515. [Link]

-

Raju, B. R., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. Molecules, 28(3), 1365. [Link]

-

Sakai, N., et al. (2012). Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. ResearchGate. [Link]

-

Glusac, K. D., et al. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. PubMed, 11854593. [Link]

-

Santra, S., & Guchhait, N. (n.d.). Supporting information Substituent effect on the solvatochromic behaviour of benzoimidazole based Donor- Acceptor type fluoresce. The Royal Society of Chemistry. [Link]

-

Larsson, J., et al. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]

-

Nakashima, K., et al. (2001). Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. New Journal of Chemistry, 25(6), 842-848. [Link]

-

Klymchenko, A. S., et al. (2020). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ResearchGate. [Link]

-

Santra, S., & Guchhait, N. (2020). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 44(4), 1335-1345. [Link]

-

Climent, C., et al. (2022). Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals. ChemRxiv. [Link]

-

Guchhait, N., et al. (2018). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. [Link]

-

Baranov, M. S., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(21), 7352. [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"computational and theoretical studies of benzoxadiazole electronic structure"

An In-depth Technical Guide to the Computational and Theoretical Investigation of Benzoxadiazole's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzoxadiazole Scaffold

Benzoxadiazole, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a benzene ring with an electron-deficient oxadiazole ring, impart a range of desirable characteristics. In drug development, benzoxadiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. In the realm of materials science, their inherent fluorescence and charge-transfer capabilities make them ideal components for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent probes for bioimaging[3][4][5][6][7].

The rational design of novel benzoxadiazole derivatives with tailored properties hinges on a deep understanding of their electronic structure. Computational and theoretical studies provide an indispensable toolkit for elucidating the intricate relationships between molecular structure and electronic behavior. These in silico approaches not only complement experimental findings but also offer predictive power, accelerating the discovery and optimization of new functional molecules. This guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of benzoxadiazoles, explores their key electronic properties, and details their application in drug design and materials science.

Part 1: Theoretical Methodologies for Probing Benzoxadiazole's Electronic Landscape

The accurate theoretical description of benzoxadiazole's electronic structure is paramount for predicting its chemical reactivity, photophysical properties, and biological interactions. Several computational methods are routinely employed, with Density Functional Theory (DFT) being the most prominent.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the method of choice for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost[8][9][10]. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density.

Commonly Used Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzoxadiazole and its derivatives, a variety of functionals and basis sets have been successfully applied:

-

Functionals:

-

Basis Sets:

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used for their efficiency and have been shown to provide reliable results for geometry optimizations and electronic structure calculations of organic molecules[3][7][12].

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ): These are known for their systematic convergence towards the complete basis set limit and are often used for high-accuracy calculations[11].

-

def2-TZVP: A triple-zeta valence basis set with polarization functions, providing a good balance of accuracy and computational cost[4][13].

-

Typical DFT Workflow: A standard DFT study involves a series of sequential calculations to arrive at the final electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the photophysical properties of benzoxadiazole derivatives, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method[3][5][7][14]. TD-DFT extends the principles of DFT to study the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. This allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of UV-Vis absorption and fluorescence spectra[3][5][13].

Considering the Molecular Environment: Solvation Models

Many experimental studies on benzoxadiazoles are conducted in solution. To accurately model the electronic structure in a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed[3]. These models approximate the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute molecule.

Part 2: Unraveling the Key Electronic Properties of Benzoxadiazole

Computational studies provide a wealth of information about the electronic properties of benzoxadiazole derivatives. Understanding these properties is crucial for interpreting their behavior and designing new molecules with desired characteristics.

Frontier Molecular Orbitals (HOMO & LUMO): The Key to Reactivity and Optical Properties

According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactions and electronic transitions are governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[15].

-

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilicity.

-

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons and is associated with electrophilicity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and is often associated with molecules that absorb light at longer wavelengths[2][11][12].

In many benzoxadiazole derivatives, the HOMO is typically localized on the electron-rich benzene ring and any attached electron-donating groups, while the LUMO is predominantly centered on the electron-deficient benzoxadiazole moiety[4][11][13]. This spatial separation of the HOMO and LUMO is a key factor in their characteristic intramolecular charge transfer (ICT) properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2,1,3-Benzoxadiazole Derivative 9a | - | - | 2.64-2.67 (Optical) | [4][13] |

| 2,1,3-Benzothiadiazole Derivative 2a | -5.35 | -3.34 | 2.01 (Electrochemical) | [11] |

| 2,1,3-Benzothiadiazole Derivative 2b | -5.50 | -3.22 | 2.28 (Electrochemical) | [11] |

| 2,1,3-Benzothiadiazole Derivative 2c | -5.04 | -3.29 | 1.75 (Electrochemical) | [11] |

| 2,1,3-Benzothiadiazole Derivative 2d | -5.58 | -3.20 | 2.38 (Electrochemical) | [11] |

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack[12]. The MEP map is color-coded to represent different electrostatic potential values:

-

Red/Yellow: Regions of negative potential, indicating an excess of electrons. These are susceptible to electrophilic attack. In benzoxadiazole, these regions are typically found around the oxygen and nitrogen atoms of the oxadiazole ring.

-

Blue: Regions of positive potential, indicating a deficiency of electrons. These are prone to nucleophilic attack.

The MEP provides a visual representation of how a molecule will be "seen" by another interacting molecule, which is particularly useful in understanding drug-receptor interactions[12].

Photophysical Properties: The Source of Luminescence

Many benzoxadiazole derivatives are highly fluorescent, a property that is intimately linked to their electronic structure.

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. Due to the spatial separation of these orbitals, this transition often results in a significant transfer of electron density from the donor part of the molecule to the acceptor (benzoxadiazole) part. This excited state is known as an ICT state and is responsible for the characteristic solvatochromism (change in color with solvent polarity) and large Stokes shifts observed in many benzoxadiazole-based fluorophores[4][5][13].

-

Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios[4][5][6][13].

-

Quantum Yield: This is a measure of the efficiency of the fluorescence process. Computational studies can help to understand factors that lead to non-radiative decay pathways, which compete with fluorescence and reduce the quantum yield[4][13].

Part 3: Applications in Drug Development and Materials Science

The insights gained from computational studies of benzoxadiazole's electronic structure have profound implications for their practical applications.

Rational Drug Design

Computational methods play a pivotal role in modern drug discovery by enabling the rational design of new therapeutic agents.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a benzoxadiazole derivative) when bound to a target protein. The accuracy of docking is enhanced by using charges and electrostatic potentials derived from quantum mechanical calculations. Understanding the electronic properties of the benzoxadiazole scaffold helps in designing molecules that can form favorable interactions (e.g., hydrogen bonds, π-π stacking) with the active site of a protein[1][2][12].

-

Structure-Activity Relationship (SAR) Studies: By calculating various electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for a series of benzoxadiazole derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models that correlate these properties with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Designing Advanced Organic Materials

The tunable electronic and photophysical properties of benzoxadiazoles make them attractive for a variety of optoelectronic applications.

-

Organic Light-Emitting Diodes (OLEDs): Computational studies can predict the charge transport properties of benzoxadiazole derivatives, helping to design better electron-transport and hole-transport materials for improved OLED efficiency[7].

-

Dye-Sensitized Solar Cells (DSSCs): TD-DFT calculations are used to predict the absorption spectra of benzoxadiazole-based dyes to ensure they match the solar spectrum for efficient light harvesting. Calculations also provide insights into the electron injection process from the dye to the semiconductor substrate, a critical step in DSSC operation[3].

-

Fluorescent Probes and Bioimaging: The relationship between the electronic structure and fluorescence properties (e.g., Stokes shift, quantum yield, solvatochromism) can be elucidated through computational studies, enabling the design of highly sensitive and specific fluorescent probes for imaging biological systems like lipid droplets[6].

Part 4: A Practical Guide to Performing Calculations

This section provides a generalized, step-by-step protocol for performing DFT and TD-DFT calculations on a benzoxadiazole derivative. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis

-

Step 1: Build the Molecular Structure:

-

Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to build the 3D structure of the benzoxadiazole derivative of interest.

-

Perform a preliminary geometry cleanup using molecular mechanics if available.

-

Save the coordinates in a suitable format (e.g., .xyz, .mol, .gjf).

-

-

Step 2: Prepare the Input File:

-

Create a text file and specify the calculation keywords.

-

Route Section (# line):

-

#p B3LYP/6-311+G(d,p) Opt Freq: This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-311+G(d,p) basis set. The p keyword requests additional output.

-

#p B3LYP/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=Toluene): To include solvent effects, add the SCRF keyword.

-

-

Title Section: A brief description of the calculation.

-

Charge and Multiplicity: Specify the total charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

-

Molecular Coordinates: Paste the coordinates from Step 1.

-

-

Step 3: Run the Calculation:

-

Submit the input file to the quantum chemistry software.

-

-

Step 4: Analyze the Output:

-

Geometry Optimization: Confirm that the optimization converged successfully.

-

Frequency Calculation: Check for the absence of imaginary frequencies to ensure the optimized structure is a true minimum energy conformation.

-

Electronic Properties:

-

Locate the energies of the HOMO and LUMO in the output file and calculate the energy gap.

-

Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

-

Generate and visualize the Molecular Electrostatic Potential (MEP) surface.

-

-

Protocol 2: TD-DFT Calculation for UV-Vis Absorption Spectrum

-

Step 1: Use the Optimized Geometry:

-

Start with the optimized coordinates obtained from the DFT calculation in Protocol 1.

-

-

Step 2: Prepare the TD-DFT Input File:

-

Create a new input file using the optimized geometry.

-

Route Section (# line):

-

#p TD(NStates=10) PBE0/def2-TZVP: This requests a TD-DFT calculation for the first 10 excited states (NStates=10) using the PBE0 functional and def2-TZVP basis set.

-

#p TD(NStates=10) PBE0/def2-TZVP SCRF=(PCM,Solvent=Toluene): To calculate the spectrum in solution.

-

-

-

Step 3: Run the Calculation:

-

Submit the input file to the software.

-

-

Step 4: Analyze the Output:

-

The output will list the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths for each excited state.

-

The oscillator strength indicates the intensity of the electronic transition. Transitions with high oscillator strengths correspond to the major peaks in the absorption spectrum.

-

Use visualization software to plot the calculated transitions to generate a theoretical UV-Vis spectrum.

-

Conclusion and Future Outlook

Computational and theoretical studies have become an indispensable pillar in the research and development of benzoxadiazole-based compounds. Methodologies like DFT and TD-DFT provide unparalleled insights into their electronic structure, reactivity, and photophysical properties, thereby guiding the rational design of new molecules for applications in drug discovery and materials science.

The future of this field is poised for further advancements. The integration of machine learning with quantum chemical calculations is emerging as a powerful strategy to accelerate the prediction of molecular properties for vast chemical libraries, bypassing some of the computational costs of traditional methods[16]. As computational resources continue to grow and theoretical models become more refined, the in silico design of benzoxadiazole derivatives with precisely tailored functionalities will become increasingly routine, paving the way for rapid innovation.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Subashini, R., & Ramalingam, S. (2018). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. [Link]

-

Seeni, M., et al. (2021). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. 2021 International Conference on Advances in Electrical, Computing, Communication and Sustainable Technologies (ICAECT). [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Seeni, M., et al. (2021). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. IEEE Xplore. [Link]

-

Juarez-Mosqueda, R., et al. (2024). Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties. Journal of Chemical Information and Modeling. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

Lindgren, K., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]

-

Hebbali, R., et al. (2022). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics. [Link]

-

Palmer, M. H., & Moyes, W. (1996). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. Heterocyclic Communications. [Link]

-

Begum, M. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Matveeva, M. D., et al. (2020). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. Dyes and Pigments. [Link]

-

Wang, C., et al. (2016). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Scientific Reports. [Link]

-

Seeni, M., et al. (2021). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. ResearchGate. [Link]

-

J-GLOBAL. (n.d.). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. J-GLOBAL. [Link]

-

ResearchGate. (n.d.). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. ResearchGate. [Link]

-

Janiga, A., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules. [Link]

-

Patil, S., et al. (2019). Design, synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives. Computational Biology and Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Heliyon. [Link]

-

Chem LibreTexts. (2019). Frontier Molecular Orbital Theory. YouTube. [Link]

Sources

- 1. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel bioactive Benzoxadiazole Derivatives on Computational Studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. Novel bioactive Benzoxadiazole Derivatives on Computational Studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. youtube.com [youtube.com]

- 16. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,1,3-Benzoxadiazole-4-sulfonamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,1,3-Benzoxadiazole-4-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By integrating the unique properties of the 2,1,3-benzoxadiazole (also known as benzofurazan) core with the well-established biological activity of the sulfonamide functional group, this molecule presents a compelling scaffold for the design of novel therapeutic agents. This document will delve into its physicochemical characteristics, a validated synthetic pathway, and its potential mechanism of action, offering field-proven insights for scientific professionals.

Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research and development. While a specific CAS number for this compound is not prominently indexed in major chemical databases, its identity can be unequivocally established through its molecular structure and properties. The primary precursor, 2,1,3-Benzoxadiazole-4-sulfonyl chloride, is well-documented.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Benzofurazan-4-sulfonamide | - |

| Molecular Formula | C₆H₅N₃O₃S | Calculated |

| Molecular Weight | 199.19 g/mol | Calculated |

| Precursor CAS No. | 114322-14-4 (for 2,1,3-Benzoxadiazole-4-sulfonyl chloride) | [1][2] |

| Precursor Mol. Wt. | 218.62 g/mol (for 2,1,3-Benzoxadiazole-4-sulfonyl chloride) | [2] |

The molecular weight for the target sulfonamide is calculated based on its chemical formula, derived from the substitution of the chlorine atom in its sulfonyl chloride precursor with an amino group.

Synthesis of this compound

The synthesis of this compound is most directly achieved via the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a standard and reliable method for the formation of primary sulfonamides.[3] The expertise in this protocol lies in ensuring the complete conversion and purification of the final product.

Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol describes the conversion of 2,1,3-Benzoxadiazole-4-sulfonyl chloride to this compound.

Materials:

-

2,1,3-Benzoxadiazole-4-sulfonyl chloride

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2,1,3-Benzoxadiazole-4-sulfonyl chloride in a suitable organic solvent like DCM or THF in a round-bottom flask. The choice of solvent is critical; it must be inert to the reaction conditions and capable of dissolving the starting material.

-

Reaction Setup: Cool the solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction between the sulfonyl chloride and ammonium hydroxide.

-

Ammonolysis: Add an excess (approximately 5-10 equivalents) of concentrated ammonium hydroxide solution dropwise to the cooled solution with vigorous stirring. The excess ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess ammonia), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

The hybrid structure of this compound suggests several promising avenues for drug discovery and development.

-

Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore known for its antibacterial properties.[4][5] These "sulfa drugs" were among the first broadly effective antibacterials used systemically.[5] Therefore, this compound is a prime candidate for investigation as a novel antibacterial agent.[]

-

Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, most notably carbonic anhydrase and dihydropteroate synthase.[4][5] The specific substitution pattern on the benzoxadiazole ring could be tailored to achieve selectivity for different enzyme targets, potentially leading to treatments for glaucoma, cancer, or infectious diseases.[7]

-

Fluorescent Probes: The 2,1,3-benzoxadiazole core, particularly when substituted with nitro groups, is a well-known fluorophore used in the design of fluorescent probes for biological imaging and sensing applications.[8][9][10] The sulfonamide group can be used as a handle to attach this fluorescent core to other molecules of interest or to modulate its photophysical properties.

Proposed Mechanism of Action as an Antibacterial Agent

As a sulfonamide-containing compound, the primary hypothesized mechanism of antibacterial action for this compound is the inhibition of the folic acid synthesis pathway in bacteria.[11]

Causality of Inhibition:

Bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[5] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate.[4] Due to the structural similarity between the sulfonamide moiety and PABA, sulfonamide drugs act as competitive inhibitors of DHPS.[5][11] By blocking this enzyme, they halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] The resulting depletion of these nucleic acid precursors leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[5]

Folic Acid Synthesis Inhibition Pathway

Caption: Proposed mechanism of action via competitive inhibition of DHPS.

Conclusion

This compound is a molecule with considerable potential, bridging the gap between established antimicrobial scaffolds and modern medicinal chemistry. Its straightforward synthesis from commercially available precursors makes it an accessible target for research laboratories. The well-understood mechanism of action of the sulfonamide group provides a strong rationale for its investigation as an antibacterial agent, while the unique properties of the benzoxadiazole core open up possibilities in other areas such as enzyme inhibition and bio-imaging. This guide provides the foundational knowledge for researchers to explore the full therapeutic and diagnostic potential of this promising compound.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . SpringerLink. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study . Frontiers in Chemistry. [Link]

-

2,1,3-Benzoxadiazole-4-sulfonyl chloride | C6H3ClN2O3S | CID 2735446 . PubChem. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study . National Center for Biotechnology Information. [Link]

-

Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2,1,3-benzoxadiazole-4-yl) amino] benzoate . ResearchGate. [Link]

-

2,1,3-Benzoxadiazole-4-sulfonyl fluoride | C6H3FN2O3S | CID 165453542 . PubChem. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives . Impact Factor. [Link]

-

Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor . PubMed. [Link]

-

2,1,3-Benzoxadiazole | C6H4N2O | CID 67501 . PubChem. [Link]

-

2,1,3-Benzoxadiazole-4-sulfinate | C6H3N2O3S- | CID 21973137 . PubChem. [Link]

-

Novel benzoxa‐[1][4][12]‐diazole amino acid‐based sulfonamide analogues... . ResearchGate. [Link]

-

Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents . PubMed. [Link]

-

Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori . PubMed. [Link]

-

Sulfonamide (medicine) . Wikipedia. [Link]

-

Appropriate use of sulfonamide antibiotics . Best Practice Advocacy Centre New Zealand. [Link]

Sources

- 1. 2,1,3-BENZOXADIAZOLE-4-SULFONYL CHLORIDE | 114322-14-4 [chemicalbook.com]

- 2. 2,1,3-Benzoxadiazole-4-sulfonyl chloride | C6H3ClN2O3S | CID 2735446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]

- 12. 3529-57-5 CAS MSDS (2,1,3-BENZOTHIADIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Challenges of Aqueous Applications: A Technical Guide to the Solubility and Stability of Benzoxadiazole-Based Probes

Foreword: The Rise of Benzoxadiazoles in Biological Imaging and Sensing

The family of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives has firmly established itself as a versatile and powerful class of fluorophores in the researcher's toolkit.[1] Their utility spans a wide array of applications, from fluorescent labeling and intracellular imaging to the development of sensitive probes for various analytes.[2][3][4] The core appeal of the benzoxadiazole scaffold lies in its advantageous photophysical properties, including high molar extinction coefficients, favorable quantum yields, and a pronounced sensitivity to the local environment, which can be harnessed for "turn-on" or ratiometric sensing.[5][6] However, the journey from a promising molecular design to a robust and reliable biological tool is often fraught with challenges, chief among them being aqueous solubility and stability. This guide provides an in-depth exploration of these critical parameters, offering field-proven insights and methodologies to empower researchers in the rational design and effective application of benzoxadiazole-based probes.

I. The Dichotomy of the Benzoxadiazole Core: Intrinsic Properties and the Solubility Conundrum

The benzoxadiazole moiety is an aromatic heterocyclic system, inherently possessing a degree of lipophilicity.[7] This characteristic, while beneficial for membrane permeability in certain applications, frequently leads to poor solubility in aqueous buffers, a non-negotiable requirement for most biological assays. The planar and rigid structure of the benzoxadiazole core can facilitate intermolecular π-π stacking, further promoting aggregation and precipitation in polar solvents.

The solubility of a benzoxadiazole derivative is not solely dictated by the core structure but is significantly influenced by its substituents. The introduction of nonpolar, aliphatic, or aromatic side chains, often necessary for tuning photophysical properties or for targeted binding, can exacerbate solubility issues. Conversely, the incorporation of polar or ionizable functional groups is a primary strategy to enhance aqueous solubility.[8]

Visualizing the Solubility Challenge

Caption: A self-validating workflow for assessing the solubility and stability of new benzoxadiazole probes.

V. Concluding Remarks: Towards Rational Probe Design and Application